molecular formula C15H14BrFO2 B1381889 1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene CAS No. 1879257-48-3

1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene

Cat. No.: B1381889
CAS No.: 1879257-48-3
M. Wt: 325.17 g/mol
InChI Key: KWEPTJKFHZFIIV-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene is an organic compound that features a benzene ring substituted with benzyloxy, ethoxy, bromo, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Ether Formation: The benzyloxy and ethoxy groups can be introduced through etherification reactions using appropriate alcohols and base catalysts.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The benzyloxy and ethoxy groups can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing and electron-donating properties of its substituents. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

  • 1-(2-(Benzyloxy)ethoxy)-3-chloro-5-fluorobenzene
  • 1-(2-(Benzyloxy)ethoxy)-3-iodo-5-fluorobenzene
  • 1-(2-(Benzyloxy)ethoxy)-3-bromo-4-fluorobenzene

Uniqueness: 1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of both bromine and fluorine atoms provides opportunities for selective functionalization and modification, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1-bromo-3-fluoro-5-(2-phenylmethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFO2/c16-13-8-14(17)10-15(9-13)19-7-6-18-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEPTJKFHZFIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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